3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one
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Overview
Description
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
- 3-(4-Fluorobenzoyl)propionic acid
Uniqueness
3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of both a flavonoid core and a fluorophenyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
500996-18-9 |
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Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H11FO3/c19-14-8-5-12(6-9-14)16(20)10-7-13-11-22-17-4-2-1-3-15(17)18(13)21/h1-11H |
InChI Key |
XCVNMVVGPCFSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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